molecular formula C9H7N3O2 B14727909 3-Anilino-2-nitroprop-2-enenitrile CAS No. 6123-71-3

3-Anilino-2-nitroprop-2-enenitrile

Katalognummer: B14727909
CAS-Nummer: 6123-71-3
Molekulargewicht: 189.17 g/mol
InChI-Schlüssel: XQTKNXJTBQGMAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Anilino-2-nitroprop-2-enenitrile is an organic compound characterized by the presence of an aniline group, a nitro group, and a nitrile group attached to a propene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-2-nitroprop-2-enenitrile typically involves the reaction of aniline with 2-nitroprop-2-enenitrile. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Anilino-2-nitroprop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of 3-amino-2-nitroprop-2-enenitrile.

    Substitution: Formation of halogenated derivatives of the aniline group.

Wissenschaftliche Forschungsanwendungen

3-Anilino-2-nitroprop-2-enenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Anilino-2-nitroprop-2-enenitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the aniline group can engage in hydrogen bonding and π-π interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Phenyl-2-nitroprop-2-enenitrile
  • 3-Anilino-2-nitroprop-2-enenitrile
  • 2-Nitro-3-phenylprop-2-enenitrile

Uniqueness

This compound is unique due to the presence of both an aniline and a nitro group on the same molecule, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

6123-71-3

Molekularformel

C9H7N3O2

Molekulargewicht

189.17 g/mol

IUPAC-Name

3-anilino-2-nitroprop-2-enenitrile

InChI

InChI=1S/C9H7N3O2/c10-6-9(12(13)14)7-11-8-4-2-1-3-5-8/h1-5,7,11H

InChI-Schlüssel

XQTKNXJTBQGMAR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC=C(C#N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.